3-(3-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine
Description
3-(3-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core fused with a 3-nitropyridine moiety. The thiadiazole ring contributes to its electron-deficient character, while the nitro group on the pyridine enhances electrophilicity, making it a versatile intermediate in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H5N5O2S |
|---|---|
Molecular Weight |
223.21 g/mol |
IUPAC Name |
3-(3-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H5N5O2S/c8-7-10-6(11-15-7)5-4(12(13)14)2-1-3-9-5/h1-3H,(H2,8,10,11) |
InChI Key |
WLPQTHXNGLFOFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NSC(=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 3-nitropyridine-2-amine with thiocarbonyl compounds under specific conditions. One common method includes the use of thiocarbonyl diimidazole as a reagent, which facilitates the formation of the thiadiazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in nucleophilic aromatic substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific reaction pathway.
Major Products Formed
Reduction: The major product is 3-(3-aminopyridin-2-yl)-1,2,4-thiadiazol-5-amine.
Substitution: Products vary depending on the substituent introduced, such as 3-(3-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
3-(3-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.
Agrochemicals: It is studied for its potential as a pesticide or herbicide due to its biological activity against various pests and weeds.
Mechanism of Action
The mechanism of action of 3-(3-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cell death or inhibition of growth.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Nitro vs. Halogen Substituents : The nitro group in the target compound confers stronger electron-withdrawing effects compared to chloro or methoxy groups in analogs like 3-(5-isopropoxypyridin-2-yl)-... (Table 1). This may enhance reactivity in nucleophilic aromatic substitution reactions .
- Heterocyclic Diversity : Replacing pyridine with phenylsulfanyl (as in 3-(phenylsulfanyl)-...) reduces aromaticity but introduces sulfur-based redox activity, useful in materials science .
Structure-Activity Relationship (SAR) Insights
- Electron-Deficient Cores : The 1,2,4-thiadiazole ring’s electron deficiency is amplified by nitro or chloro substituents, favoring interactions with electron-rich biological targets (e.g., enzyme active sites) .
- Substituent Position : Pyridine substitution at the 2-position (vs. 4-position in 3-(3-chloropyridin-4-yl)-...) optimizes steric compatibility with parasitic or mammalian receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
